1,1,3,3-Tetramethoxybutane

Description

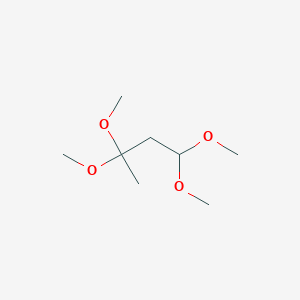

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-8(11-4,12-5)6-7(9-2)10-3/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTARNSZGZUTMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354785 | |

| Record name | 1,1,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-65-0 | |

| Record name | 1,1,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Chemical Reactivity of Tetramethoxybutanes

Mechanisms of Acetal (B89532) Formation and Hydrolysis in Tetramethoxybutane Systems

The formation and hydrolysis of 1,1,3,3-tetramethoxybutane are classic examples of acetal chemistry, proceeding via acid catalysis. These reactions are reversible, with the direction of the equilibrium being controlled by the reaction conditions.

Acetal Formation:

The synthesis of this compound would theoretically start from 1,3-butanedione and an excess of methanol (B129727) in the presence of an acid catalyst. The mechanism involves a two-stage nucleophilic addition.

Protonation of the Carbonyl Group: The acid catalyst protonates the oxygen of one of the carbonyl groups of 1,3-butanedione, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

Deprotonation to Form a Hemiacetal: A proton is lost from the attacking methanol moiety to yield a hemiacetal intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. openstax.org

Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.

Final Deprotonation: Deprotonation of the resulting intermediate yields the acetal at one of the former carbonyl positions.

Repeat for the Second Carbonyl Group: The same sequence of steps is repeated at the second carbonyl group to form this compound.

Acetal Hydrolysis:

The hydrolysis of this compound to 1,3-butanedione and methanol is the reverse of its formation and is also acid-catalyzed. chemistrysteps.comorganicchemistrytutor.com The mechanism proceeds as follows:

Protonation of an Alkoxy Group: One of the methoxy (B1213986) groups is protonated by the acid catalyst. chemistrysteps.com

Formation of an Oxonium Ion: The protonated methoxy group is a good leaving group (methanol), and its departure is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.

Deprotonation to a Hemiacetal: Loss of a proton from the water moiety results in the formation of a hemiacetal. chemistrysteps.com

Protonation of the Second Alkoxy Group: The remaining methoxy group on the same carbon is protonated.

Formation of a Protonated Carbonyl: The departure of a second molecule of methanol leads to the formation of a protonated carbonyl group.

Deprotonation: The final deprotonation step regenerates the carbonyl group of the dione and the acid catalyst.

Repeat for the Second Acetal Group: The process is repeated for the second acetal function to complete the hydrolysis.

Kinetics of Tetramethoxybutane-Mediated Reactions

The kinetics of acetal hydrolysis have been extensively studied, and it is expected that the hydrolysis of this compound would follow similar principles. The reaction is typically subject to general acid catalysis.

The rate of hydrolysis is generally first-order with respect to the acetal and first-order with respect to the acid catalyst. The rate-determining step is usually the breakdown of the protonated acetal to form the oxonium ion intermediate. researchgate.net

Several factors influence the rate of this reaction:

Acid Strength: Stronger acids are more effective catalysts, leading to a faster reaction rate.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

Structure of the Acetal: The electronic and steric properties of the substituents on the acetal can affect the stability of the oxonium ion intermediate and thus the rate of hydrolysis. Electron-donating groups tend to stabilize the carbocationic intermediate, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

Illustrative Kinetic Data for Acetal Hydrolysis:

Due to the lack of specific kinetic data for this compound, the following table provides representative data for the acid-catalyzed hydrolysis of a simple acetal to illustrate the expected kinetic behavior.

| Acetal Concentration (M) | [H+] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Influence of Acid Catalysis on Tetramethoxybutane Reactivity and Selectivity

Acid catalysis is essential for both the formation and hydrolysis of this compound. libretexts.org In the absence of an acid catalyst, alcohols are poor nucleophiles and the alkoxy groups of the acetal are poor leaving groups.

The acid catalyst plays a crucial role by protonating the oxygen atoms of the carbonyl (in formation) or the acetal (in hydrolysis). This protonation activates the substrate for the subsequent nucleophilic attack. The concentration and the nature of the acid catalyst can significantly influence the reaction's efficiency. For instance, using a strong acid will lead to a faster rate of both formation and hydrolysis.

In terms of selectivity, for a symmetrical molecule like this compound, the two acetal groups are chemically equivalent, and thus, there is no inherent selectivity for the hydrolysis of one over the other. However, if the butane (B89635) backbone were substituted, steric and electronic effects could lead to a difference in the rate of hydrolysis of the two acetal groups, thus introducing a degree of selectivity.

The choice of acid catalyst can also be important. While strong mineral acids are commonly used, Lewis acids can also promote acetal formation and exchange reactions. The coordination of a Lewis acid to one of the oxygen atoms would also enhance the electrophilicity of the acetal carbon.

Thermodynamic and Stereochemical Control in Tetramethoxybutane Transformations

The formation of acetals is a reversible process, and the position of the equilibrium is governed by the principles of thermodynamics. chemeurope.comwikipedia.org

Thermodynamic Control:

The formation of this compound is typically under thermodynamic control. chemeurope.comwikipedia.org To favor the formation of the acetal, the equilibrium must be shifted to the right. This is usually achieved by removing the water that is formed as a byproduct, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. libretexts.org Conversely, to favor the hydrolysis of the acetal, a large excess of water is used to shift the equilibrium to the left, favoring the dicarbonyl compound and the alcohol. openstax.org

Under anhydrous acidic conditions, the acetal is the thermodynamically more stable product. In the presence of aqueous acid, the dicarbonyl compound and alcohol are the more stable products.

Stereochemical Control:

The stereochemistry of acetal formation and hydrolysis is also an important consideration. The carbon atoms of the acetal groups in this compound (C1 and C3) are sp³ hybridized. However, since they are each bonded to two identical methoxy groups, they are not stereocenters.

If the starting material were a chiral dione or if a chiral diol were used instead of methanol, the formation of diastereomeric acetals would be possible. The stereochemical outcome would then be influenced by factors such as steric hindrance and the potential for asymmetric induction from existing chiral centers. The hydrolysis of such a chiral acetal would regenerate the original chiral dione and alcohol.

In general, the nucleophilic attack on the protonated carbonyl or the oxonium ion intermediate can occur from either face. In the absence of any directing groups, this would lead to a racemic mixture if a new stereocenter is formed.

Advanced Applications of Tetramethoxybutanes in Organic Synthesis

1,1,3,3-Tetramethoxybutane as a Building Block for Complex Molecules

The latent 1,3-dicarbonyl functionality within this compound makes it an important C4 building block for the synthesis of a variety of complex organic molecules. Under acidic conditions, the methoxy (B1213986) groups are hydrolyzed, revealing the reactive dialdehyde (B1249045), which can then participate in a range of cyclization and condensation reactions.

Precursors for Heterocyclic Systems (e.g., Pyrazoles)

This compound and its analogs, such as 1,1,3,3-tetraethoxypropane, are effective precursors for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. The synthesis typically involves the reaction of the tetraalkoxypropane with hydrazine (B178648) or its derivatives in an acidic aqueous solution. academie-sciences.fr The in situ generation of the 1,3-dicarbonyl compound from the acetal (B89532) allows for a controlled reaction with hydrazine, leading to the formation of the pyrazole ring. academie-sciences.fr

For instance, the reaction of 1,1,3,3-tetramethoxypropane with fluroaryl-hydrazine leads to the formation of the corresponding pyrazole derivative. researchgate.net This method provides a reliable route to substituted pyrazoles, which are valuable intermediates for the synthesis of more complex molecules, including pyrazole-tetrazole hybrids. researchgate.net

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,1,3,3-Tetramethoxypropane | Fluroaryl-hydrazine | Pyrazole derivative | researchgate.net |

| 1,1,3,3-Tetraethoxypropane | Hydrazine dihydrochloride | Pyrazole | academie-sciences.fr |

Reagents in Fluoro-Organic Compound Synthesis

While direct applications of this compound in fluoro-organic synthesis are not extensively documented, its unmasked form, a 1,3-dicarbonyl compound, is a relevant substrate for fluorination reactions. The methylene (B1212753) group positioned between the two carbonyls is acidic and can be readily enolized, making it susceptible to reaction with electrophilic fluorinating agents. merckmillipore.com This allows for the introduction of one or two fluorine atoms at this position, creating valuable fluorinated building blocks. merckmillipore.com

Furthermore, heterocyclic systems derived from 1,3-dicarbonyls, such as isoxazoles bearing an acetal fragment, can undergo direct fluorination at the C-4 position using reagents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr The acetal can then be deprotected to reveal a functional handle for further synthetic transformations. academie-sciences.fr

Role in the Construction of Carbon Skeletons and Multi-Step Syntheses

The ability of this compound to act as a masked 1,3-dicarbonyl makes it a useful component in multi-step syntheses for the construction of complex carbon skeletons. In a multi-step synthesis, a target molecule is built up through a series of chemical reactions. unav.eduworldscientific.comlibretexts.orgsci-hub.box The use of a protecting group, such as the acetal in this compound, is a common strategy to prevent unwanted side reactions of a functional group while other parts of the molecule are being modified. nih.gov

The unmasked dialdehyde can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and Knoevenagel condensations, to extend the carbon chain and introduce new functional groups. This strategic use of a stable precursor for a reactive species is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular architectures. For example, the synthesis of heterocyclic [3.3.3]propellanes has been achieved through a sequential four-component reaction involving malononitrile, which can be considered a synthetic equivalent of a protected 1,3-dicarbonyl. thieme-connect.degoogle.com

Strategic Utility of Tetramethoxybutanes as Protective Groups

The reaction of this compound with diols under acidic catalysis forms a cyclic acetal, specifically a 1,3-dioxane. This reaction is a cornerstone of protecting group chemistry, allowing for the temporary masking of two hydroxyl groups within a molecule. atu.edu.kzresearchgate.net The stability of the 1,3-dioxane ring under a variety of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it a highly valuable tool in the synthesis of complex polyhydroxylated molecules like carbohydrates. atu.edu.kznih.gov

Selective Diol Protection in Polyhydroxylated Substrates

In molecules containing multiple hydroxyl groups (polyols), the selective protection of specific diols is a significant synthetic challenge. 2,2,3,3-Tetramethoxybutane (B127872) has been successfully employed for the selective protection of trans-1,2-diols in complex molecules like shikimic and quinic acids. nih.gov This regioselectivity arises from the thermodynamic stability of the resulting cyclic acetal, which is influenced by the stereochemistry of the diol. researchgate.net The ability to protect a specific diol allows for the selective modification of other hydroxyl groups within the molecule.

Regioselective Applications in Carbohydrate Chemistry

Carbohydrate chemistry heavily relies on the use of protecting groups to differentiate the numerous hydroxyl groups present in monosaccharides. amberlabstore.comresearchgate.netresearchgate.net The formation of cyclic acetals is a common strategy for the protection of vicinal (1,2) or 1,3-diols. rsc.org While benzylidene acetals are frequently used for the protection of 4,6-diols in pyranosides, the principles of acetal formation are broadly applicable. rsc.org

The regioselective protection of carbohydrates is crucial for the synthesis of complex oligosaccharides and glycoconjugates. The choice of the acetal-forming reagent and reaction conditions can allow for the selective protection of specific diol pairs based on their relative reactivity and the stability of the resulting cyclic acetal. researchgate.net For example, the protection of trans-1,2-diols in quinic acid derivatives using 2,2,3,3-tetramethoxybutane has been a key step in the efficient synthesis of biologically important molecules like (−)-methyl 3-epi-shikimate. nih.gov

Impact on Conformational Rigidity and Diastereoselectivity Control in Syntheses

The application of this compound in advanced organic synthesis is significantly linked to its role in forming rigid cyclic structures that can effectively control the stereochemical outcome of reactions. When this compound is used to protect 1,3-diols, it forms a 1,3-dioxane ring. The predictable and well-defined geometry of this ring system is fundamental to its ability to induce diastereoselectivity.

The 1,3-dioxane ring, much like a cyclohexane ring, preferentially adopts a stable chair-like conformation to minimize torsional and steric strain thieme-connect.deresearchgate.net. This conformational preference is a direct result of the tetrahedral geometry of the sp³-hybridized carbon and oxygen atoms within the ring. The shorter length of the carbon-oxygen bonds compared to carbon-carbon bonds results in more pronounced 1,3-diaxial interactions, which further locks the ring into a rigid chair form and creates a strong thermodynamic preference for larger substituents to occupy equatorial positions thieme-connect.de.

This induced conformational rigidity is the cornerstone of diastereoselectivity control. By locking the relative orientation of substituents on the dioxane ring, one face of a nearby reactive center can be effectively shielded from the approach of a reagent, while the other face remains exposed. This facial discrimination forces the reagent to attack from a specific trajectory, leading to the preferential formation of one diastereomer over the other researchgate.net.

Research Findings in Diastereoselective Reactions

While specific studies detailing the direct use of this compound as a stereocontrolling auxiliary are specialized, the principles are well-established through extensive research on analogous 1,3-dioxane systems and other chiral acetals. These systems serve as excellent models for the stereodirecting effects that would be imparted by a this compound-derived protecting group.

In the field of asymmetric synthesis, chiral acetals are widely used to direct the stereochemical course of reactions. For instance, the diastereoselective cleavage of chiral 1,3-dioxolane and 1,3-dioxane rings with organocopper reagents has been shown to produce chiral secondary alcohols with high enantiomeric excess (ee > 95%) iupac.org. This demonstrates that the rigid acetal structure can effectively control the configuration of a newly formed stereocenter.

Aldol reactions, a cornerstone of carbon-carbon bond formation, are particularly sensitive to stereodirecting groups. Research on the aldol reactions of aldehydes bearing a β-alkoxy group within a cyclic system, such as a 1,3-dioxane, reveals a high degree of diastereocontrol. The selectivity is governed by the preferred transition state, which can be rationalized using established models like the Felkin-Anh model for non-chelation control or a chelation-controlled model when a Lewis acidic metal is present nih.gov. The choice of reaction conditions and the specific enolate used can steer the reaction towards different diastereomers with high selectivity.

The following interactive table summarizes representative data from aldol reactions where a cyclic acetal, analogous to one formed from this compound, influences the stereochemical outcome.

| Aldehyde Substrate | Enolate/Promoter | Major Product | Diastereomeric Ratio (d.r.) | Reference |

| 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde | "Amine-free" Li enolate of Tetrahydro-4H-thiopyran-4-one | anti-Felkin, anti | 9:1 | nih.gov |

| 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde | TiCl₄-promoted silyl enol ether | syn-Felkin, syn | 16:1 | nih.gov |

| 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde | MgBr₂·OEt₂-promoted silyl enol ether | anti-Felkin, syn | 3:1 | nih.gov |

This table illustrates how the choice of reagents dramatically influences the diastereoselectivity in reactions involving a rigid cyclic acetal.

Furthermore, the steric bulk of the protecting group itself plays a critical role. Studies on Mukaiyama aldol reactions with β-silyloxyaldehydes have shown that smaller protecting groups lead to higher 1,3-anti-selectivity nsf.gov. This is because less sterically demanding groups favor a transition state conformation that minimizes dipole-dipole repulsions without introducing prohibitive steric clash, thus enhancing the energetic preference for one reaction pathway over another nsf.gov. This principle is directly applicable to the design of syntheses using this compound, as the substituents on the resulting dioxane ring can be tailored to optimize diastereoselectivity.

Michael-aldol domino reactions, which rapidly build molecular complexity, also benefit from the stereodirecting influence of rigid ring systems. The use of β-keto esters as nucleophiles with certain Michael acceptors can generate polyfunctional cyclohexanones with up to five contiguous stereocenters in excellent diastereoselectivity nih.gov.

The following interactive table presents data from a Michael-aldol domino reaction leading to highly functionalized cyclohexanones, where stereocontrol is critical.

| Michael Acceptor Substituent (Aryl) | Nucleophile | Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 4-Chlorophenyl | Ethyl 2-methyl-3-oxobutanoate | DBU | >20:1 | 84 | nih.gov |

| 4-Methoxyphenyl | Ethyl 2-methyl-3-oxobutanoate | DBU | >20:1 | 79 | nih.gov |

| Piperonyl | Ethyl 2-methyl-3-oxobutanoate | DBU | >20:1 | 68 | nih.gov |

| 2-Thiophenyl | Ethyl 2-methyl-3-oxobutanoate | BIMP A | 15:1 | 65 | nih.gov |

This table showcases the high diastereoselectivity achievable in cascade reactions, governed by the formation of a rigid, cyclic intermediate.

Stereoselective Synthesis and Chiral Pool Applications Employing Tetramethoxybutanes

Asymmetric Synthesis of Chiral Compounds

The formation of chiral molecules with high stereocontrol is a fundamental goal of asymmetric synthesis. Tetramethoxybutanes and their derivatives play a role in this field, primarily by forming temporary cyclic acetals that influence the stereochemical outcome of subsequent reactions.

Derivations of Glycerate, Glycolate, and Tartrate Diacetals

Glyceric acid, glycolic acid, and tartaric acid are valuable chiral building blocks derived from the chiral pool. Their diol functionalities require selective protection to enable regioselective transformations at other positions. Acetal (B89532) and ketal formations are standard procedures for protecting 1,2- and 1,3-diols.

The reaction of a diol with a tetraalkoxyalkane, such as 2,2,3,3-tetramethoxybutane (B127872), under acidic conditions is an effective method for forming a butane (B89635) diacetal (BDA) protecting group. This strategy has been successfully applied to complex polyols like shikimic and quinic acids, where the trans-1,2-diol is selectively protected. This in situ formation of the protecting group is highly efficient for creating derivatives that can be further manipulated. For example, this protection allows for subsequent reactions that invert the stereochemistry at other hydroxyl groups, as seen in the synthesis of epi-shikimate and epi-quinate derivatives.

While direct literature examples detailing the use of 1,1,3,3-tetramethoxybutane with glycerate, glycolate, or tartrate are not specified, the principle is directly applicable. This compound would be expected to selectively protect 1,3-diols, whereas the related 2,2,3,3-tetramethoxybutane is used for 1,2-diols, as is the case in tartaric acid. This method provides a robust way to generate chiral diacetal derivatives for use in further synthetic applications.

Total Synthesis of Natural Products and Biologically Active Analogues

The utility of tetramethoxybutanes extends to the total synthesis of complex natural products, where they serve as key reagents for installing protecting groups that are critical for controlling stereochemistry over multi-step sequences.

Synthesis of Shikimate and Quinate Derivatives

Shikimic acid and quinic acid are important chiral starting materials for the synthesis of numerous pharmaceuticals, including the antiviral agent oseltamivir. The selective functionalization of their multiple hydroxyl groups is a significant synthetic challenge.

A highly efficient method for the selective protection of the trans-vicinal diols in these molecules involves the use of 2,2,3,3-tetramethoxybutane. This reagent, formed in situ, reacts with the C4 and C5 hydroxyls of methyl shikimate or the C3 and C4 hydroxyls of methyl quinate to form a butane diacetal (BDA) protected derivative. This protection scheme leaves the C3 hydroxyl of shikimate (or C5 of quinate) available for stereochemical inversion through an oxidation-reduction sequence. This one-pot protection and subsequent transformation provide a streamlined route to valuable intermediates like (−)-methyl 3-epi-shikimate and methyl 3-epi-quinate.

| Starting Material | Reagent | Key Intermediate | Final Product |

| Methyl Shikimate | 2,2,3,3-Tetramethoxybutane | 4,5-Butanediacetal-protected shikimate | (−)-Methyl 3-epi-shikimate |

| Methyl Quinate | 2,2,3,3-Tetramethoxybutane | 3,4-Butanediacetal-protected quinate | Methyl 3-epi-quinate |

Application in Myo-Inositol Phosphate Analogues Synthesis from D-Xylose

Myo-inositol and its phosphorylated derivatives are central to cellular signaling pathways, acting as second messengers. nih.govnih.gov The synthesis of analogues of these compounds is crucial for studying their biological function. D-xylose, a readily available carbohydrate, serves as a versatile chiral starting material for the synthesis of various cyclitols, including inositol (B14025) derivatives. nih.govnih.gov

In a notable synthesis of chiral, ring-contracted analogues of 1D-myo-inositol 1,4,5-trisphosphate, D-xylose is the starting point. A key step in this synthetic route is the protection of the diol functionalities of an allyl α-D-xylopyranoside intermediate. Reaction with 2,2,3,3-tetramethoxybutane yields a mixture of the 2,3- and 3,4-butanediacetal (BDA) protected derivatives. rsc.org

The 3,4-BDA protected isomer is then carried forward through a series of transformations, including benzylation and reduction, to an acyclic xylitol (B92547) derivative. This intermediate undergoes a samarium(II) iodide-mediated pinacol (B44631) coupling to form the functionalized cyclopentane (B165970) core of the inositol analogue. rsc.org This strategic use of a tetramethoxybutane to install a robust protecting group early in the synthesis is critical for the successful construction of the complex target molecule.

Exploration of Tetramethoxybutane Derivatives and Analogues

Synthesis and Properties of Butane (B89635) Diacetal Derivatives

The synthesis and properties of butane diacetal derivatives are often explored in the context of stereoselective synthesis and the use of the butane diacetal moiety as a chiral auxiliary or a protecting group. While direct research on the derivatization of 1,1,3,3-tetramethoxybutane is limited in publicly available scientific literature, the behavior of related butane diacetals, particularly cyclic diacetals, offers valuable insights.

Butane-1,2-diacetals and butane-2,3-diacetals are prominent examples that have been extensively studied. These are typically synthesized by the reaction of a diol (like 1,2-butanediol (B146104) or 2,3-butanediol) or a diketone (like 2,3-butanedione) with an appropriate carbonyl compound or alcohol.

A key property of these diacetal derivatives is their conformational rigidity, which is instrumental in controlling the stereochemical outcome of reactions. researchgate.netnih.gov For instance, butane-1,2-diacetals are effective protecting groups for trans-diequatorial-1,2-diols, a common structural motif in carbohydrates. nih.gov The rigid conformation induced by the diacetal structure allows for excellent diastereoselectivity in subsequent chemical transformations. researchgate.netnih.gov

The chiral backbone of butane diacetals has been leveraged in the synthesis of important chiral building blocks, including derivatives of glycerate, glycolate, and tartrate. nih.gov For example, butane-2,3-diacetal protected glycolic acid has been prepared and used in highly selective alkylation reactions to produce enantiopure α-hydroxy acids, esters, and amides. nih.gov

Table 1: Examples of Synthesized Butane Diacetal Derivatives and Their Applications

| Butane Diacetal Type | Starting Materials | Derivative Class | Key Property/Application |

| Butane-1,2-diacetal | trans-1,2-diols | Protected carbohydrates | Conformational rigidity, selective protection |

| Butane-2,3-diacetal | Glycolic acid | α-hydroxy acids/amides | Chiral auxiliary for asymmetric synthesis |

| Butane-2,3-diacetal | Dienes | Diels-Alder adducts | Stereochemical control in cycloadditions |

It is important to note that the synthesis of derivatives from the acyclic this compound would involve different synthetic routes, likely targeting the modification of the butane backbone or the methoxy (B1213986) groups. However, specific examples of such derivatizations are not readily found in the surveyed literature.

Functionalization Strategies for Tetramethoxybutane Scaffolds

Specific, documented functionalization strategies for the this compound scaffold are scarce in the chemical literature. However, based on the general reactivity of acetals, several potential strategies can be proposed. The acetal (B89532) groups in this compound represent the most reactive sites for functionalization.

Potential Functionalization Pathways:

Hydrolysis and Subsequent Reactions: The methoxy groups can be hydrolyzed under acidic conditions to yield the corresponding carbonyl groups. In the case of this compound, this would lead to the formation of 1,3-dicarbonyl compounds. These dicarbonyls are versatile intermediates that can be further functionalized through a variety of well-established reactions, such as:

Aldol condensation: To form α,β-unsaturated ketones.

Knoevenagel condensation: With active methylene (B1212753) compounds.

Heterocycle formation: Reaction with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles or isoxazoles, respectively.

Reaction with Organometallic Reagents: While less common for simple acetals, reaction with strong organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to the substitution of a methoxy group with an alkyl or aryl group. This would require careful control of reaction conditions to achieve selective functionalization.

Radical Reactions: Functionalization of the butane backbone could potentially be achieved through radical reactions, such as halogenation. However, the presence of the acetal groups might influence the regioselectivity of such reactions.

It is crucial to emphasize that these are hypothetical strategies based on the known chemistry of acetals and alkanes. The actual feasibility and outcome of these reactions for the this compound scaffold would require experimental validation. The surveyed scientific literature does not provide specific examples of these functionalizations being applied to this compound.

Comparative Studies with Other Tetramethoxy Alkanes (e.g., 1,1,4,4-Tetramethoxybutane)

A comparative study of the properties and reactivity of this compound with its isomers, such as 1,1,4,4-tetramethoxybutane, would offer valuable insights into the influence of the positioning of the methoxy groups on the molecule's characteristics. However, a direct comparative study based on experimental data is not available in the reviewed literature due to a lack of specific data for both this compound and 1,1,4,4-tetramethoxybutane.

The synthesis of a compound related to 1,1,4,4-tetramethoxybutane, specifically 1,1,4,4-tetrakis(2-hydroxyphenyl)butane, has been reported through the condensation of p-substituted phenols with 2,5-dimethoxytetrahydrofuran. rsc.org This synthesis, however, starts from a cyclic ether and results in a significantly different molecular structure, not the simple acyclic 1,1,4,4-tetramethoxybutane.

Table 2: Predicted Comparison of Tetramethoxybutane Isomers

| Property | This compound | 1,1,4,4-Tetramethoxybutane |

| Structure | Methoxy groups on C1 and C3 | Methoxy groups on C1 and C4 |

| Symmetry | Lower symmetry | Higher symmetry |

| Reactivity (Predicted) | The two diacetal groups are in a 1,3-relationship, which could influence intramolecular reactions upon hydrolysis. | The two diacetal groups are at the termini of the butane chain, likely leading to different cyclization products or polymer formation upon hydrolysis and subsequent reactions. |

| Physical Properties (Predicted) | The difference in symmetry and intramolecular forces would likely result in different boiling points, melting points, and solubility characteristics. |

Theoretical and Computational Chemistry Studies on Tetramethoxybutanes

Computational Elucidation of Molecular Structures and Conformations

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For flexible molecules such as tetramethoxybutanes, numerous conformations are possible due to rotation around single bonds. Computational chemistry allows for the systematic exploration of these conformational possibilities and the identification of the most stable structures.

Ab initio and Density Functional Theory (DFT) calculations are standard methods for optimizing molecular geometries and determining the relative energies of different conformers. In the case of molecules containing gem-dimethoxy groups, a key factor influencing conformational preference is the anomeric effect. This stereoelectronic effect involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar C-O σ* orbital, which stabilizes the conformation.

For a simple model like dimethoxymethane, computational studies have identified several low-energy conformers. The relative energies of these conformers are determined by a balance of steric hindrance between the methyl groups and the stabilizing anomeric effects.

Calculated Relative Energies of Dimethoxymethane Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| gauche-gauche (gg) | 0.00 |

| gauche-trans (gt) | 1.20 |

| trans-trans (tt) | 2.50 |

This table presents hypothetical data based on typical findings for gem-dimethoxy compounds to illustrate the relative stability of different conformers.

Density Functional Theory (DFT) and Ab Initio Calculations for Reactivity Prediction

DFT and ab initio methods are not only used for structural determination but also for predicting the reactivity of molecules. By calculating various molecular properties, insights into how and where a molecule is likely to react can be gained.

One of the most common applications is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For an acetal (B89532) like 1,1,3,3-tetramethoxybutane, the HOMO is typically localized on the oxygen atoms, reflecting their role as electron donors (nucleophilic centers). The LUMO, on the other hand, is often associated with the σ* orbitals of the C-O bonds, indicating that these bonds are the likely sites of nucleophilic attack, particularly after protonation of an oxygen atom.

Another useful tool for reactivity prediction is the calculation of the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions of positive and negative potential. For acetals, the MEP would show negative potential around the oxygen atoms, confirming their nucleophilicity, and positive potential around the hydrogen atoms of the methyl groups and the central carbon atoms of the gem-dimethoxy units.

Calculated Reactivity Descriptors for a Model Acetal

| Descriptor | Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

This table contains representative values for a simple acetal to illustrate the output of DFT calculations for reactivity analysis.

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. The hydrolysis of acetals is a classic organic reaction, and its mechanism has been studied computationally. ic.ac.uk

The acid-catalyzed hydrolysis of an acetal typically proceeds through a series of steps involving protonation of an oxygen atom, loss of an alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate, and subsequent attack by water. Computational methods can be used to calculate the energy of each species along this reaction coordinate and to determine the structure and energy of the transition states that connect them. The highest energy transition state corresponds to the rate-determining step of the reaction.

For a generic acetal hydrolysis, the calculated activation energy for the formation of the oxocarbenium ion is a key parameter in understanding the reaction kinetics. Computational studies have also highlighted the crucial role of solvent molecules, such as water, in stabilizing charged intermediates and transition states through hydrogen bonding, which can significantly lower the activation energy. ic.ac.uk

A computational study on the hydrolysis of a simple acetal with the inclusion of explicit water molecules demonstrated that the participation of water in a proton relay mechanism can substantially lower the free energy of activation. ic.ac.uk

Calculated Free Energy of Activation (ΔG‡) for Acetal Hydrolysis with Varying Numbers of Water Molecules

| Number of Water Molecules (n) | ΔG‡ (kcal/mol) |

|---|---|

| 1 | 38.2 |

| 2 | 34.1 |

| 3 | 30.4 |

| 4 | 29.9 |

Data in this table is adapted from a computational study on the role of water in acetal hydrolysis to illustrate the impact of solvent on reaction barriers. ic.ac.uk

These theoretical findings for simple acetals provide a framework for understanding the potential reaction pathways of more complex molecules like this compound. The presence of two acetal functionalities in this compound suggests the possibility of sequential hydrolysis reactions, and computational modeling could be employed to investigate the kinetics and thermodynamics of these stepwise processes.

Advanced Spectroscopic Investigations for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Studies for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1,1,3,3-tetramethoxybutane, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, the following proton signals can be predicted:

A singlet for the twelve protons of the four equivalent methoxy (B1213986) groups (-OCH₃). The chemical shift for these protons is anticipated to be in the range of 3.2-3.4 ppm, characteristic of methoxy groups in an acetal (B89532) environment.

A triplet for the two protons of the methylene (B1212753) group (-CH₂-) at the C2 position. This signal would arise from the coupling with the proton at the C1 position.

A multiplet (likely a triplet of triplets or a more complex pattern) for the proton at the C1 position, resulting from coupling with the methylene protons at C2 and the methoxy protons (if any long-range coupling exists, though typically weak).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The expected chemical shifts are:

A signal for the carbon atoms of the four methoxy groups, typically appearing in the 50-60 ppm range.

A signal for the methylene carbon (-CH₂-), expected to be in the 30-40 ppm region.

Signals for the two acetal carbons (C1 and C3), which would be the most downfield, likely in the 90-110 ppm range, due to the deshielding effect of the two attached oxygen atoms.

The precise chemical shifts and coupling constants would be invaluable for confirming the connectivity and the local electronic environment of each atom within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | 3.2 - 3.4 | 50 - 60 |

| Methylene Protons (-CH₂-) | ~2.0 | 30 - 40 |

| Methine Proton (-CH-) | ~4.5 | 90 - 110 |

| Acetal Carbons (C1, C3) | - | 90 - 110 |

Note: These are estimated values based on typical ranges for similar functional groups.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. It is also widely used for real-time monitoring of chemical reactions.

For this compound, with a molecular weight of 178.23 g/mol , the mass spectrum under electron ionization (EI) would likely not show a prominent molecular ion peak due to the instability of the parent molecule under high-energy ionization. The fragmentation of acetals is typically initiated by the loss of an alkoxy group. Key fragmentation pathways for this compound would be expected to include:

Alpha-cleavage: The cleavage of a C-O bond to lose a methoxy radical (•OCH₃), leading to a stable oxonium ion.

Loss of Methanol (B129727): A common fragmentation pathway for acetals, involving the elimination of a molecule of methanol (CH₃OH).

The resulting fragment ions would provide a characteristic fingerprint for the identification of this compound. In a reaction monitoring scenario, the appearance of the mass corresponding to this compound and the disappearance of reactant masses can be tracked over time to determine reaction kinetics and yield.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 147 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 115 | [M - OCH₃ - CH₃OH]⁺ | Subsequent loss of methanol |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of the C1-C2 bond |

Note: These are predicted fragmentation patterns based on the general behavior of acetals in mass spectrometry.

Application of Other Spectroscopic Techniques for Functional Group Analysis

Other spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, are vital for the identification of specific functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the prominent C-O stretching vibrations of the acetal group. The key absorption bands would include:

Strong, multiple bands in the 1050-1200 cm⁻¹ region, which are characteristic of the C-O-C stretching of the acetal moiety. researchgate.net

C-H stretching vibrations of the methyl and methylene groups in the 2850-3000 cm⁻¹ range.

C-H bending vibrations in the 1350-1470 cm⁻¹ region.

The absence of a strong absorption band in the 1690-1740 cm⁻¹ region would confirm the absence of a carbonyl (C=O) group, distinguishing it from its aldehyde or ketone precursors.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C-O-C symmetric stretching vibrations would be expected to show a distinct Raman signal. Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Acetal (C-O-C) | Stretching | 1050 - 1200 (strong, multiple bands) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Alkane (C-H) | Bending | 1350 - 1470 |

Emerging Research Areas and Future Outlook for Tetramethoxybutanes

Investigation of Biological Activities and Pharmacological Potential of Tetramethoxybutane Derivatives

A primary driver for the synthesis of novel organic compounds is the search for new therapeutic agents. The functional group array of tetramethoxybutane makes it an intriguing starting point for the development of derivatives with potential pharmacological applications.

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of new classes of antibacterial agents. mdpi.com A common strategy in medicinal chemistry involves the synthesis and evaluation of derivatives of a core molecular structure to identify bioactive compounds. mdpi.com Future research could focus on synthesizing derivatives of 1,1,3,3-tetramethoxybutane to assess their potential as antibacterial agents.

The evaluation of antibacterial activity is typically performed using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. mdpi.com These assays are conducted against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comresearchgate.net Research into new derivatives often reveals that structural modifications can lead to significant variations in antibacterial efficacy, with some compounds exhibiting potent activity comparable to standard antibiotics. mdpi.com

Table 1: Illustrative Data on Antibacterial Activity Evaluation This table presents hypothetical data to illustrate how the antibacterial activity of new tetramethoxybutane derivatives (TMB-D1, TMB-D2) would be evaluated and reported.

| Compound | Target Bacterium | MIC (µg/mL) |

| TMB-D1 | Staphylococcus aureus | 62.5 |

| TMB-D1 | Escherichia coli | >125 |

| TMB-D2 | Staphylococcus aureus | 31.25 |

| TMB-D2 | Pseudomonas aeruginosa | 62.5 |

| Ciprofloxacin (Control) | Staphylococcus aureus | 1.0 |

| Ciprofloxacin (Control) | Escherichia coli | 0.5 |

Fluorescent small molecules are indispensable tools in chemical biology for visualizing and studying biological processes at the molecular level. nih.gov The development of novel fluorophores with tailored properties is an active area of research. Synthetic strategies often focus on creating molecules with a donor-acceptor (D-A) structure to tune their photophysical properties, such as absorption and emission wavelengths. nih.gov

The this compound scaffold could serve as a precursor for new fluorescent labels. Through chemical modification, it could be converted into heterocyclic systems or conjugated with aromatic moieties known to exhibit fluorescence. nih.gov The synthesis of such probes involves conjugating the novel fluorophore to a biomolecule of interest, such as a drug molecule or an oligonucleotide, to allow for its detection and tracking within biological systems. mdpi.comnih.gov The characterization of these new molecules would involve analyzing their photophysical properties, including absorption/emission spectra and fluorescence quantum yields. mdpi.com

Development of Novel Catalytic Systems for Tetramethoxybutane-Mediated Reactions

To fully realize the synthetic potential of this compound, the development of new and efficient catalytic systems is essential. Catalysts play a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher efficiency, and with greater selectivity. rsc.org Research in this area could focus on acid, base, or transition-metal catalysts to mediate reactions involving the tetramethoxybutane core. rsc.org

For instance, iron-catalyzed reactions have gained prominence as a cost-effective and environmentally benign approach for various organic transformations, including the oxidation of C-H bonds. rsc.org Developing iron-based catalysts for reactions with tetramethoxybutane could provide sustainable synthetic routes. Furthermore, the use of micellar catalysis, where reactions are performed in water using surfactants, represents a green chemistry approach that reduces reliance on toxic organic solvents. acsgcipr.org Applying this technology to tetramethoxybutane-mediated reactions could lead to more sustainable and scalable synthetic processes. acsgcipr.org The goal is to discover catalytic systems that are not only highly active but also recyclable, further enhancing the environmental credentials of the synthesis. scielo.org.za

Expansion of Synthetic Scope and Methodological Advancements

A key objective in modern organic chemistry is the expansion of the "synthetic toolbox" with new reactions and methodologies that enable the efficient construction of complex molecules. nih.govresearchgate.net Advancements in synthetic methods using this compound as a building block could open up new avenues for accessing novel chemical structures. Research efforts could be directed towards developing one-pot or domino reactions that leverage the latent functionality of the tetramethoxy groups to build molecular complexity in a single step, which improves atomic economy and efficiency. mdpi.com

The development of high-throughput synthesis methods combined with bioassays could accelerate the discovery of new bioactive molecules derived from tetramethoxybutane. researchgate.net Such approaches allow for the rapid preparation and screening of a large number of derivatives, streamlining the process of identifying promising candidates for further development. researchgate.net Ultimately, the aim is to create robust and versatile synthetic strategies that allow chemists to reliably and predictably modify the tetramethoxybutane scaffold to achieve a diverse range of target molecules.

Addressing Regioselectivity and Diastereoselectivity Challenges in Future Research

As synthetic targets derived from this compound become more complex, controlling the three-dimensional arrangement of atoms becomes critically important. This involves addressing the challenges of regioselectivity and diastereoselectivity.

Regioselectivity refers to the preference of a reaction to occur at one position over another, leading to the formation of one constitutional isomer as the major product. study.comquora.com

Diastereoselectivity refers to the preference for the formation of one diastereomer over another when two or more are possible. ddugu.ac.in

Many chemical reactions can yield multiple stereoisomers, but often only one possesses the desired biological activity. khanacademy.org Therefore, developing stereoselective reactions is crucial. A reaction is considered stereoselective if it produces a predominance of one stereoisomer over others. masterorganicchemistry.com For reactions involving derivatives of this compound, controlling the formation of new stereocenters will be a key challenge. Future research must focus on designing reaction conditions, catalysts, or chiral auxiliaries that can direct the outcome of a reaction to selectively produce the desired regio- and diastereoisomer. nih.gov Successfully addressing these selectivity challenges will be essential for the synthesis of structurally defined and functionally optimized molecules based on the tetramethoxybutane framework.

Q & A

Q. How is TMOP utilized as a standard in lipid peroxidation assays, and what methodological considerations are critical for accurate quantification?

TMOP is hydrolyzed under acidic conditions to generate malondialdehyde (MDA), a biomarker for oxidative stress. In spectrophotometric assays (e.g., thiobarbituric acid reactive substances, TBARS), TMOP is used to prepare calibration curves. Methodological steps include:

Q. What safety protocols are essential when handling TMOP in laboratory settings?

Key safety measures include:

Q. How is TMOP synthesized, and what are its primary applications in organic chemistry?

TMOP is synthesized via acetalization of malonaldehyde with methanol. Its primary uses include:

- Precursor for MDA in oxidative stress studies .

- Protecting group in carbohydrate chemistry (e.g., regioselective diacetal formation in xylose derivatives) .

Advanced Research Questions

Q. How can regioselectivity be controlled in TMOP-mediated diacetal formation for carbohydrate protection?

Regioselectivity depends on reaction conditions:

Q. What experimental strategies optimize TMOP-based synthesis of heterocycles like isoxazole?

Key parameters for isoxazole synthesis (yield >90%):

Q. How should researchers address discrepancies in MDA quantification when using TMOP standards?

Discrepancies may arise from:

- Hydrolysis efficiency : Validate via GC-MS to confirm complete MDA release .

- Interfering compounds : Purify samples with n-butanol extraction to remove TBA-reactive impurities .

- Statistical validation : Apply log-transformation and Kolmogorov-Smirnov tests to normalize non-Gaussian data distributions .

Q. What are the limitations of TMOP in simulating physiological MDA levels, and how can they be mitigated?

TMOP-derived MDA may not fully replicate endogenous MDA due to:

- pH sensitivity : Hydrolysis rates vary with pH; calibrate under physiologically relevant conditions (pH 7.4) .

- Matrix effects : Use tissue homogenate-matched calibration curves to account for lipid interference .

Data Analysis & Validation

Q. How should researchers statistically validate TMOP-based assay data for publication?

- Normality testing : Apply Kolmogorov-Smirnov test to confirm Gaussian distribution .

- Outlier detection : Use Grubbs’ test for datasets with n < 10 .

- Reproducibility : Report intra- and inter-assay coefficients of variation (CV < 15%) .

Contradictions & Clarifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.